Methyl (2-oxo-1,3-oxazinan-3-yl)acetate
Description
Methyl (2-oxo-1,3-oxazinan-3-yl)acetate is a heterocyclic compound featuring a six-membered 1,3-oxazinan ring with a ketone group at the 2-position and a methyl ester-acetate moiety at the 3-position. The 1,3-oxazinan ring contains oxygen and nitrogen atoms at the 1- and 3-positions, respectively, conferring both polar and hydrogen-bonding capabilities. This structural motif is of interest in medicinal chemistry and organic synthesis, particularly for designing bioactive molecules or intermediates.
Properties
CAS No. |
1190392-67-6 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate |
InChI |
InChI=1S/C7H11NO4/c1-11-6(9)5-8-3-2-4-12-7(8)10/h2-5H2,1H3 |
InChI Key |
WEFMNLIWBBCCGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCCOC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following compounds exhibit structural similarities to Methyl (2-oxo-1,3-oxazinan-3-yl)acetate, as highlighted in and :
Key Observations:
- Substituent Effects : Replacing the methyl ester with a tert-butyl group (e.g., tert-Butyl 2-(2-oxo-1,3-oxazinan-3-yl)acetate) increases steric bulk and lipophilicity, which may enhance metabolic stability but reduce solubility .
- Aromatic vs. Saturated Rings : Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate features a fused benzene ring, imparting rigidity and conjugation. This contrasts with the flexible 1,3-oxazinan ring, which may adopt puckered conformations (see Section 2.3) .
Conformational and Crystallographic Insights
- Ring Puckering : The 1,3-oxazinan ring’s puckering can be analyzed using Cremer-Pople coordinates (). Compared to planar benzoxazine derivatives (), the oxazinan ring’s flexibility may influence its binding to biological targets or crystallization behavior .
- Crystallography Tools : Software like SHELX (), ORTEP-3 (), and WinGX () are critical for resolving such conformational details, enabling precise structural comparisons .
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